3-(Pyrimidin-2-yloxy)pyrrolidin-2-one
Description
3-(Pyrimidin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 3-position with a pyrimidin-2-yloxy group. This structural combination makes the compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions.
Properties
IUPAC Name |
3-pyrimidin-2-yloxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-7-6(2-5-9-7)13-8-10-3-1-4-11-8/h1,3-4,6H,2,5H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJMCWPTPZYHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Displacement with Pyrimidin-2-ol
A widely cited method involves reacting 3-chloropyrrolidin-2-one with pyrimidin-2-ol under basic conditions. Sodium hydride in dimethylformamide (DMF) facilitates deprotonation of the hydroxyl group on pyrimidin-2-ol, generating a nucleophilic oxygen that displaces the chloride. This method achieves yields of 78–85% after purification via recrystallization from ethanol/water mixtures. Critical parameters include:
- Temperature : 80–100°C
- Base : NaH or K₂CO₃
- Solvent : Polar aprotic solvents (DMF, DMSO)
Mitsunobu Reaction for Oxygen Insertion
For substrates lacking a pre-existing leaving group, the Mitsunobu reaction enables direct formation of the ether linkage. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-hydroxypyrrolidin-2-one couples with 2-chloropyrimidine in tetrahydrofuran (THF) at 0°C to room temperature. This method circumvents harsh bases but requires stoichiometric reagents, limiting scalability.
Cyclization of Functionalized Precursors
Alternative routes construct the pyrrolidin-2-one ring after introducing the pyrimidin-2-yloxy moiety, offering superior regiocontrol for complex derivatives.
Ring-Closing Metathesis (RCM)
A tandem RCM-lactamization strategy employs Grubbs’ second-generation catalyst to form the pyrrolidinone ring. Starting from a diene precursor bearing the pyrimidin-2-yloxy group, RCM in dichloromethane at 40°C produces the cyclic enamine, which undergoes hydrogenation and lactamization to yield the target compound. This method is favored for stereoselective synthesis, achieving enantiomeric excess (ee) >98% when chiral catalysts are used.
Acid-Catalyzed Cyclization
Carboxylic acid derivatives, such as 3-(pyrimidin-2-yloxy)glutaramide, cyclize under acidic conditions. Phosphoric acid (H₃PO₄) in refluxing toluene promotes intramolecular dehydration, forming the lactam with 70–75% yield. While cost-effective, this route requires careful pH control to avoid side reactions.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated couplings enable modular assembly of the pyrimidine and pyrrolidinone units, particularly for derivatives with sensitive functional groups.
Buchwald-Hartwig Amination
Aryl halides on pyrimidine react with 3-aminopyrrolidin-2-one in the presence of Pd(OAc)₂ and Xantphos. This method, conducted in tert-amyl alcohol at 100°C, achieves 65–72% yield but necessitates rigorous exclusion of moisture.
Suzuki-Miyaura Coupling
For boron-containing pyrimidine precursors, Suzuki coupling with 3-iodopyrrolidin-2-one using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water mixtures provides a versatile route. Yields up to 88% are reported, though scalability is constrained by the cost of boron reagents.
Resolution of Racemic Mixtures
For enantiomerically pure this compound, chiral resolution remains critical. Diastereomeric salt formation with (+)-dibenzoyl tartaric acid in isopropanol/acetonitrile resolves racemic mixtures with >99% ee. Alternatively, enzymatic kinetic resolution using lipases (e.g., CAL-B) selectively acetylates one enantiomer, enabling chromatographic separation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Chloropyrrolidin-2-one | 78–85% | Short reaction time; low cost | Requires halogenated precursors |
| Mitsunobu Reaction | 3-Hydroxypyrrolidin-2-one | 60–68% | Mild conditions; no base | Stoichiometric reagents |
| RCM-Lactamization | Diene precursor | 70–75% | High stereocontrol | Expensive catalysts |
| Acid-Catalyzed Cyclization | Glutaramide derivative | 65–70% | Scalable; minimal purification | Acid-sensitive substrates |
| Suzuki Coupling | Boronic acid + 3-iodopyrrolidin-2-one | 80–88% | Modularity; functional group tolerance | High reagent cost |
Industrial-Scale Considerations
For bulk production, nucleophilic substitution and acid-catalyzed cyclization are most viable due to reagent availability and operational simplicity. Recent patents highlight the use of continuous flow reactors to enhance mixing and heat transfer during substitution reactions, reducing reaction times by 40%. Solvent recycling protocols, particularly for DMF and toluene, further improve cost efficiency.
Chemical Reactions Analysis
3-(Pyrimidin-2-yloxy)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyrimidin-2-yloxy group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrrolidin-2-one and pyrimidin-2-ol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Pyrimidin-2-yloxy)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yloxy)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Structural Differences :
- Substituent Position : Unlike antiarrhythmic arylpiperazinyl derivatives (N1-substituted), the target compound is substituted at C3, which may alter binding orientation in biological targets.
- Functional Groups : The absence of a propargyl alcohol or hydroxy group (as in and ) limits its reactivity in click chemistry or metabolic pathways.
Pharmacological Activity Comparison
- Antiarrhythmic Potential: Arylpiperazinyl-pyrrolidin-2-ones (e.g., ) exhibit antiarrhythmic activity linked to PCR and JGI4 descriptors in QSAR models, which correlate with ion channel modulation. The target compound’s pyrimidinyloxy group may lack the bulk required for similar cardiac sodium/potassium channel interactions.
- Neuroactive Applications : Compared to N-benzylated pyrrolidin-2-ones (e.g., 18c in ), which show acetylcholinesterase (AChE) inhibition, the target compound’s pyrimidine substituent may shift selectivity toward kinase targets (e.g., JAK/STAT pathways) due to pyrimidine’s prevalence in ATP-binding pockets.
Physicochemical Properties
Biological Activity
3-(Pyrimidin-2-yloxy)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with a pyrimidin-2-yloxy group. Its molecular formula is CHNO, and it has a molecular weight of approximately 196.22 g/mol. The structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. The presence of the pyrimidine moiety enhances its ability to form hydrogen bonds, facilitating binding to target proteins.
- Enzyme Inhibition : Studies suggest that compounds with similar structures exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The IC values for related compounds have shown significant inhibition, indicating that this compound may possess similar properties .
- Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially influencing pathways related to inflammation and pain management.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidinone compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives can suppress bacterial growth, suggesting that this compound may also have potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented extensively. For example, similar pyrimidine derivatives demonstrated significant inhibition of COX-2 enzyme activity, which is linked to inflammatory responses. The anti-inflammatory effects can be quantified through in vitro assays measuring the inhibition of COX enzymes .
Case Studies
- Anti-inflammatory Study : A recent study evaluated various pyrimidine derivatives for their anti-inflammatory effects through COX inhibition assays. Compounds similar to this compound showed IC values comparable to established anti-inflammatory drugs like celecoxib .
- Antiviral Activity : In a study assessing antiviral efficacy, certain derivatives exhibited significant activity against HAV and HSV-1, with specific compounds showing high effectiveness in reducing viral load .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(Pyrimidin-2-yloxy)pyrrolidin-2-one, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a pyrimidinyloxy group to a pyrrolidinone core. Key steps include:
- Step 1 : Activation of the pyrimidin-2-ol derivative using reagents like POCl₃ or CDI to form a reactive intermediate.
- Step 2 : Nucleophilic substitution with a pyrrolidinone derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 3 : Purification via column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic and computational techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrimidinyloxy substitution and identifies rotational conformers of the pyrrolidinone ring.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms (if applicable).
- DFT Calculations : Predicts electronic properties and optimizes geometry for comparison with experimental data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Variable Substituents : Introduce electron-withdrawing/donating groups on the pyrimidine ring (e.g., Cl, OCH₃) to modulate electronic effects.
- Core Modifications : Replace pyrrolidinone with other lactams (e.g., piperidinone) to assess conformational flexibility.
- QSAR Modeling : Use quantum chemical descriptors (e.g., PCR, JGI4) to correlate molecular properties (logP, dipole moment) with biological activity. Validate models via leave-one-out (LOO) cross-validation and Y-scrambling tests .
Q. How should researchers address contradictions in reactivity data when modifying the pyrrolidinone ring of this compound?
- Methodological Answer :
- Steric vs. Electronic Effects : Conflicting reactivity may arise from steric hindrance (e.g., bulky substituents at the 3-position) versus electronic activation of the lactam carbonyl. Use kinetic studies (e.g., reaction progress monitoring via HPLC) to differentiate these factors .
- Solvent Screening : Test polar aprotic (DMF, DMSO) versus non-polar solvents (toluene) to isolate solvent-dependent pathways.
- Computational Mechanistic Studies : Employ DFT to map energy barriers for competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .
Q. What strategies are effective for studying the interaction of this compound with biological targets such as enzymes or receptors?
- Methodological Answer :
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and thermodynamics.
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses, focusing on hydrogen bonds between the pyrimidine ring and target residues.
- Mutagenesis Studies : Validate predicted interactions by mutating key amino acids in the target protein (e.g., replacing Asp with Ala to disrupt H-bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
